molecular formula C17H18O2 B13027073 4-(4-Biphenylyl)butanoic acid methyl ester CAS No. 20637-07-4

4-(4-Biphenylyl)butanoic acid methyl ester

Cat. No.: B13027073
CAS No.: 20637-07-4
M. Wt: 254.32 g/mol
InChI Key: ZKYIDZVHHNPNSZ-UHFFFAOYSA-N
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Description

4-(4-Biphenylyl)butanoic acid methyl ester is an organic compound with the molecular formula C17H18O2 It is a derivative of biphenyl, where a butanoic acid group is attached to one of the phenyl rings, and this acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Biphenylyl)butanoic acid methyl ester typically involves the esterification of 4-(4-Biphenylyl)butanoic acid with methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylyl)butanoic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-(4-Biphenylyl)butanoic acid and methanol.

    Reduction: 4-(4-Biphenylyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Biphenylyl)butanoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of biphenyl derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)butanoic acid methyl ester depends on its specific application. In general, the ester group can undergo hydrolysis to release the active acid form, which can then interact with various molecular targets. The biphenyl moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)butanoic acid methyl ester
  • 4-(2,4-Dichlorophenoxy)butanoic acid methyl ester
  • Butanoic acid, methyl ester

Uniqueness

4-(4-Biphenylyl)butanoic acid methyl ester is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it different from other butanoic acid esters, which may not have the same level of interaction with biological targets or the same chemical reactivity.

Properties

CAS No.

20637-07-4

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

methyl 4-(4-phenylphenyl)butanoate

InChI

InChI=1S/C17H18O2/c1-19-17(18)9-5-6-14-10-12-16(13-11-14)15-7-3-2-4-8-15/h2-4,7-8,10-13H,5-6,9H2,1H3

InChI Key

ZKYIDZVHHNPNSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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